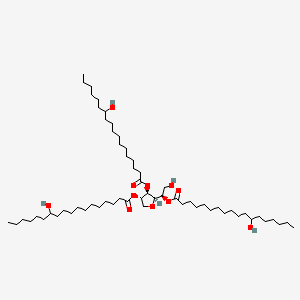
Sorbitan, tris(12-hydroxyoctadecanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sorbitan, tris(12-hydroxyoctadecanoate): is a chemical compound with the molecular formula C60H114O11 and a molecular weight of 1011.54 g/mol . It is a derivative of sorbitan, a type of sorbitol, and is esterified with 12-hydroxyoctadecanoic acid. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sorbitan, tris(12-hydroxyoctadecanoate) typically involves the esterification of sorbitan with 12-hydroxyoctadecanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the formation of the desired ester.
Industrial Production Methods: In industrial settings, the production of Sorbitan, tris(12-hydroxyoctadecanoate) is scaled up using large reactors. The process involves the continuous addition of reactants and the removal of by-products to drive the reaction to completion. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: Sorbitan, tris(12-hydroxyoctadecanoate) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new ester derivatives with different functional groups.
Scientific Research Applications
Chemistry: Sorbitan, tris(12-hydroxyoctadecanoate) is used as a surfactant and emulsifying agent in various chemical formulations. It helps in stabilizing emulsions and improving the solubility of hydrophobic compounds.
Biology: In biological research, this compound is used in the formulation of liposomes and other delivery systems for drugs and genetic material. It enhances the stability and bioavailability of these delivery systems.
Medicine: Sorbitan, tris(12-hydroxyoctadecanoate) is used in pharmaceutical formulations as an excipient. It helps in the controlled release of active pharmaceutical ingredients and improves the overall efficacy of the medication.
Industry: In industrial applications, this compound is used in the production of cosmetics, personal care products, and food additives. It acts as an emulsifier, stabilizer, and thickening agent in various formulations.
Mechanism of Action
The mechanism of action of Sorbitan, tris(12-hydroxyoctadecanoate) involves its ability to interact with both hydrophilic and hydrophobic molecules. This amphiphilic nature allows it to stabilize emulsions by reducing the surface tension between immiscible phases. The molecular targets include lipid bilayers and other hydrophobic surfaces, where it forms a stable interface and prevents phase separation.
Comparison with Similar Compounds
Sorbitan monostearate: Another ester of sorbitan, but with a single stearic acid molecule.
Sorbitan tristearate: Similar to Sorbitan, tris(12-hydroxyoctadecanoate), but with three stearic acid molecules instead of 12-hydroxyoctadecanoic acid.
Sorbitan monooleate: An ester of sorbitan with oleic acid, used as an emulsifier.
Uniqueness: Sorbitan, tris(12-hydroxyoctadecanoate) is unique due to the presence of three 12-hydroxyoctadecanoic acid molecules, which impart specific chemical and physical properties. This compound has enhanced emulsifying and stabilizing capabilities compared to its counterparts, making it particularly useful in specialized applications.
Properties
CAS No. |
93963-95-2 |
|---|---|
Molecular Formula |
C60H114O11 |
Molecular Weight |
1011.5 g/mol |
IUPAC Name |
[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-(12-hydroxyoctadecanoyloxy)ethyl]-4-(12-hydroxyoctadecanoyloxy)oxolan-3-yl] 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C60H114O11/c1-4-7-10-31-40-51(62)43-34-25-19-13-16-22-28-37-46-56(65)69-54(49-61)59-60(71-58(67)48-39-30-24-18-15-21-27-36-45-53(64)42-33-12-9-6-3)55(50-68-59)70-57(66)47-38-29-23-17-14-20-26-35-44-52(63)41-32-11-8-5-2/h51-55,59-64H,4-50H2,1-3H3/t51?,52?,53?,54-,55+,59-,60-/m1/s1 |
InChI Key |
NVIBSPDSEWSWGY-RWWAATTFSA-N |
Isomeric SMILES |
CCCCCCC(CCCCCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCCCCCC(CCCCCC)O)[C@@H](CO)OC(=O)CCCCCCCCCCC(CCCCCC)O)O |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCCCCC(CCCCCC)O)C(CO)OC(=O)CCCCCCCCCCC(CCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















